

Measuring butyrylcholinesterase activity in human serum with s-Butyrylthiocholine iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *s-Butyrylthiocholine iodide*

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Application Notes: Measuring Butyrylcholinesterase (BChE) Activity in Human Serum

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is an enzyme synthesized in the liver and found in high concentrations in human plasma.[1][2] It plays a crucial role in hydrolyzing choline-based esters and is involved in the metabolism of various drugs, such as the muscle relaxant succinylcholine.[1] Measuring BChE activity is a valuable tool in clinical diagnostics and drug development. Clinically, its levels can serve as an indicator of liver function, insecticide poisoning, and to identify patients with atypical enzyme variants who may be at risk for prolonged apnea after receiving certain anesthetics.[3][4] In pharmacology, BChE is a target for inhibitors in the context of diseases like Alzheimer's, where its activity increases as acetylcholinesterase (AChE) levels decline.[5]

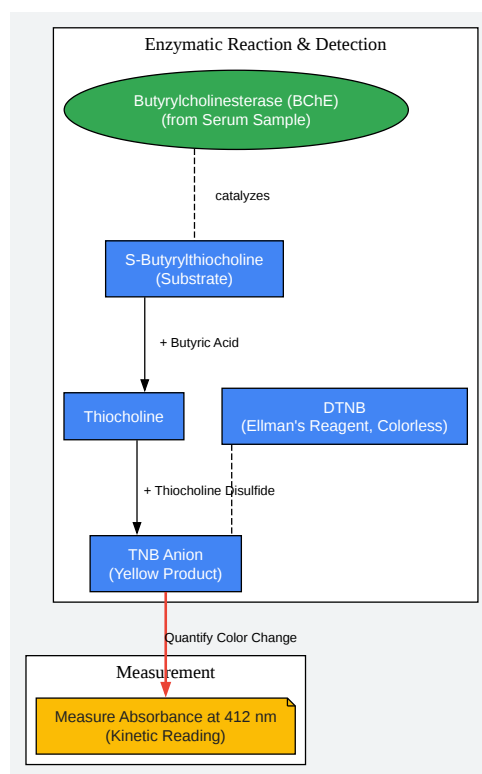
This application note provides a detailed protocol for the quantitative determination of BChE activity in human serum using **S-Butyrylthiocholine iodide** (BTC) as the substrate. The method is based on the well-established Ellman's assay, a rapid, simple, and cost-effective colorimetric method.[5][6]

Assay Principle

The measurement of BChE activity utilizes the Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).^{[5][7]} The assay proceeds in two steps:

- **Enzymatic Hydrolysis:** BChE catalyzes the hydrolysis of the substrate, S-butyrylthiocholine, to produce thiocholine and butyric acid.[3]
- **Colorimetric Reaction:** The resulting thiocholine, which contains a free thiol group, reacts stoichiometrically with DTNB. This reaction cleaves the disulfide bond in DTNB to produce the yellow-colored 5-Thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the increase in absorbance at 412 nm.[5][8]

The rate of TNB formation is directly proportional to the BChE activity in the sample.



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Caption: Principle of the colorimetric BChE assay using Ellman's method.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the BChE activity assay.

Table 1: Typical BChE Activity in Human Serum

Population/Condition	Typical BChE Activity Range (IU/L)	Reference
Healthy Individuals	5,900 - 13,200	[9]
Patients with Low HDL (≤ 20 mg/dL)	Typically < 2,000	[2]

| Conditions with Increased Activity | Obesity, Diabetes, Hyperlipidemia [[9] |

One International Unit (IU) or Unit (U) is defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute under standard conditions.[6]

Table 2: Key Assay Parameters and Reagents

Parameter / Reagent	Value / Concentration	Reference
Measurement Wavelength	412 nm	[5][6]
Molar Extinction Coefficient (ϵ) of TNB	13,600 - 14,150 $\text{M}^{-1}\text{cm}^{-1}$ at pH 8.0	[6][8][10]
Recommended Serum Dilution	400-fold	[6]
Final S-butyrylthiocholine (BTC) Conc.	5 mM	[6]
Final DTNB Concentration	0.5 mM	[6]
Reaction Buffer	100 mM Sodium Phosphate Buffer, pH 7.4	[6]

| Assay Temperature | 25°C or 37°C [[6] |

Experimental Protocols

This protocol is adapted for a 96-well microplate reader, allowing for high-throughput analysis. [6]

Required Materials and Reagents

- **S-Butyrylthiocholine iodide (BTC)**
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- Sodium Phosphate Monobasic (NaH_2PO_4)
- Sodium Phosphate Dibasic (Na_2HPO_4)
- Human serum samples
- Purified water
- 96-well clear, flat-bottom microplates
- Microplate spectrophotometer capable of kinetic readings at 412 nm
- Multichannel pipettes and sterile pipette tips
- Microcentrifuge tubes

1. Reagent Preparation

- 100 mM Sodium Phosphate Buffer (PB), pH 7.4:
 - Prepare by dissolving appropriate amounts of NaH_2PO_4 and Na_2HPO_4 in purified water.
 - Adjust pH to 7.4.
 - Sterilize and store at 4°C.[\[6\]](#)
- 100 mM **S-butrylthiocholine iodide (BTC)** Stock Solution:
 - Dissolve the required amount of BTC in purified water.
 - Prepare single-use aliquots and store at -20°C.[\[6\]](#)
- 10 mM DTNB Stock Solution:

- Dissolve the required amount of DTNB in 100 mM PB (pH 7.4).
- Prepare single-use aliquots and store at -20°C, protected from light.[\[6\]](#)[\[11\]](#)
- Working DTNB Solution (2 mM):
 - Prepare fresh before use by diluting the 10 mM DTNB stock solution with 100 mM PB (pH 7.4).[\[6\]](#)
- Working BTC Solution (10 mM):
 - Prepare fresh before use by diluting the 100 mM BTC stock solution with 100 mM PB (pH 7.4).[\[6\]](#)

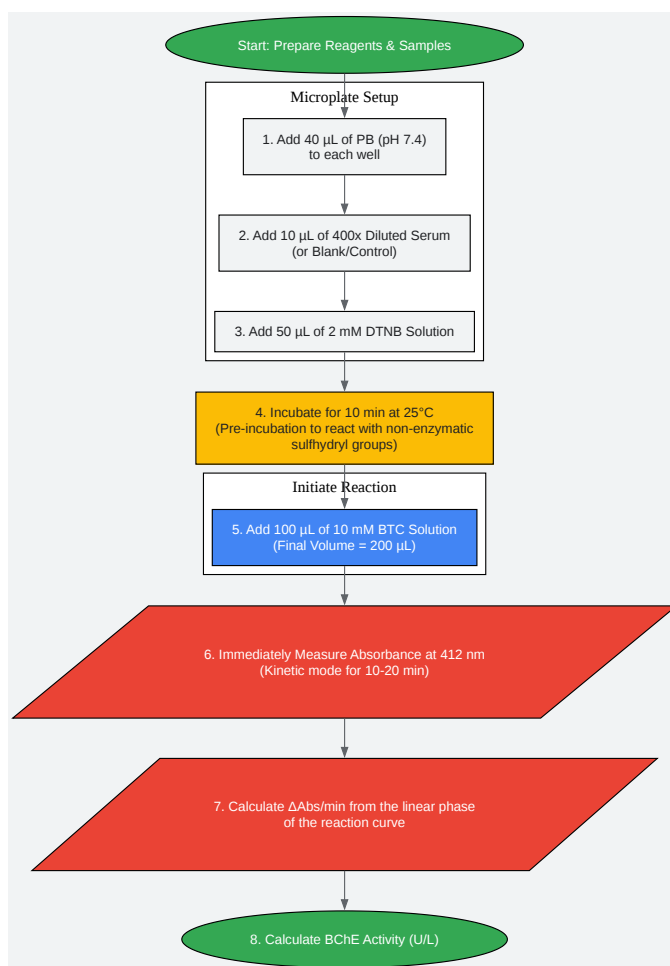
2. Sample Preparation

Proper sample dilution is critical to avoid substrate inhibition and ensure the reaction rate is within the linear range of the assay. A 400-fold dilution is recommended for accurate measurement of BChE activity in human serum.[\[6\]](#)

- Perform an initial 1:20 dilution by adding 10 µL of human serum to 190 µL of 100 mM PB (pH 7.4). Mix thoroughly by pipetting, as serum is viscous.[\[6\]](#)
- Perform a subsequent 1:20 dilution by adding 10 µL of the 1:20 diluted serum to 190 µL of 100 mM PB (pH 7.4) to achieve a final 400-fold dilution.[\[6\]](#)
- For unknown samples, it is advisable to test several dilutions to ensure the readings fall within the linear range of the assay.[\[12\]](#)

3. Assay Procedure (96-Well Plate)

The following procedure is for a final reaction volume of 200 µL per well. All solutions should be pre-warmed to the assay temperature (e.g., 25°C) before use.[\[6\]](#)



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Caption: Experimental workflow for the microplate-based BChE activity assay.

- Plate Setup:
 - Sample Wells: Add 10 µL of the 400-fold diluted serum to wells containing 40 µL of 100 mM PB (pH 7.4).
 - Blank Well: Add 10 µL of 100 mM PB (pH 7.4) instead of diluted serum to a well containing 40 µL of buffer. This will be used to measure the non-enzymatic hydrolysis of the substrate.
- DTNB Addition: Add 50 µL of the 2 mM working DTNB solution to all wells (sample and blank). The total volume is now 100 µL.^[6]

- Pre-incubation: Incubate the plate for 10 minutes at 25°C in the microplate reader. This allows DTNB to react with any free sulfhydryl groups present in the serum sample, establishing a stable baseline.^[6]
- Initiate Reaction: Add 100 µL of the 10 mM working BTC solution to each well to start the reaction. The final volume is 200 µL, with final concentrations of 0.5 mM DTNB and 5 mM BTC.^[6]
- Measurement: Immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings every 1 minute for 10 to 20 minutes.^[6]

4. Calculation of BChE Activity

The activity of BChE is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.^{[6][13]}

- Determine the Rate of Absorbance Change ($\Delta A/\text{min}$):
 - Plot absorbance (A) at 412 nm versus time (t) in minutes.
 - Identify the linear range of the curve (where the rate is constant).
 - Calculate the slope of this linear portion ($\Delta A/\text{min}$).
 - Correct the sample rate by subtracting the rate of the blank: $\Delta A/\text{min_corrected_} = \Delta A/\text{min_sample_} - \Delta A/\text{min_blank_}$
- Calculate BChE Activity (U/L): Use the following formula to calculate the enzyme activity in the original serum sample:

$$\text{Activity (U/L)} = (\Delta A/\text{min_corrected_} \times V_{\text{total}}) / (\epsilon \times l \times V_{\text{sample}}) \times \text{DF} \times 10^6$$

Where:

- $\Delta A/\text{min_corrected_}$: The rate of absorbance change per minute.
- V_{total} : Total reaction volume in the well (in L, e.g., 0.0002 L).

- ϵ : Molar extinction coefficient of TNB ($13,600 \text{ M}^{-1}\text{cm}^{-1}$).^[6]
- l : Path length of the light in the well (in cm). For most 96-well plates, this can be calculated from the volume or normalized to 1 cm if the plate reader has a path check feature. If not, a standard must be used to determine it.
- V_{sample} : Volume of the diluted serum sample added to the well (in L, e.g., 0.00001 L).
- DF: Dilution factor of the serum (e.g., 400).
- 10^6 : Conversion factor to express activity in $\mu\text{mol}/\text{min}/\text{L}$ (U/L).

Conclusion

The protocol described provides a reliable and high-throughput method for measuring butyrylcholinesterase activity in human serum. The use of **S-butyrylthiocholine iodide** in combination with Ellman's reagent offers a robust colorimetric assay suitable for both clinical research and drug development applications. Adherence to key parameters, especially the serum dilution factor, is crucial for obtaining accurate and reproducible results.^[6]

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- To cite this document: BenchChem. [Measuring butyrylcholinesterase activity in human serum with s-Butyrylthiocholine iodide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161134#measuring-butyrylcholinesterase-activity-in-human-serum-with-s-butyrylthiocholine-iodide]

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